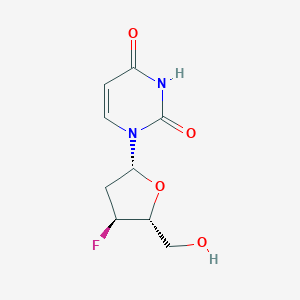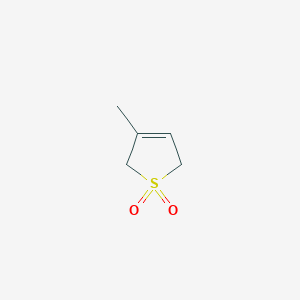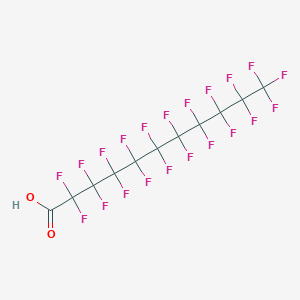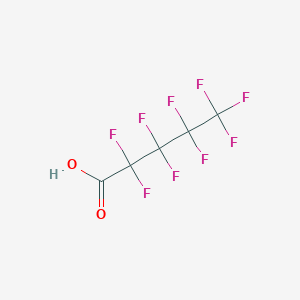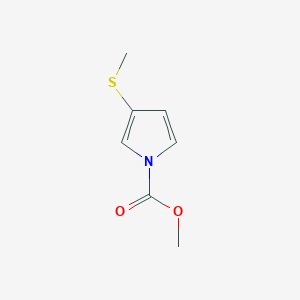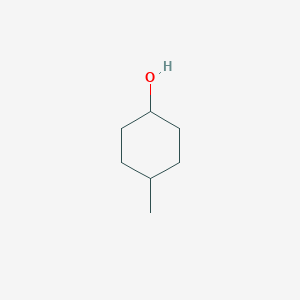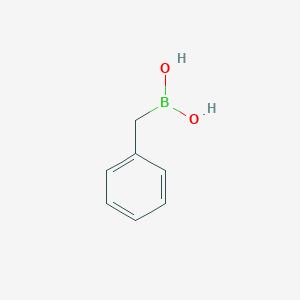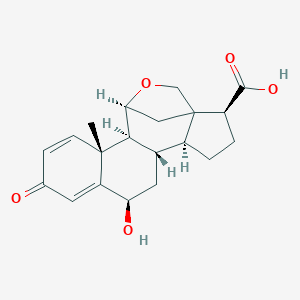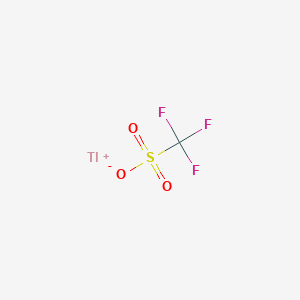
三氟甲磺酸铊
描述
Thallium triflate (Tl(OTf)3) is a widely used reagent in organic synthesis, as well as in a range of scientific research applications. It is a colorless, odorless, and water-soluble salt of thallium, a heavy metal that is toxic to humans. Tl(OTf)3 is often used as a catalyst and as an oxidizing agent in a variety of reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it has been used in the development of new materials and in the study of biochemical and physiological processes.
科学研究应用
三氟甲磺酸铊(I) 络合物的合成
三氟甲磺酸铊(Tl(OTf)) 用于合成三氟甲磺酸铊(I) 络合物 . 这些化合物表现出有趣的物理化学性质,以及抗肿瘤、杀虫、杀菌、抗菌和神经保护活性 . 三氟甲磺酸铊是通过三氟甲磺酸浓缩水溶液与金属铊反应合成的 .
抗菌活性
使用三氟甲磺酸铊合成的三氟甲磺酸铊(I) 络合物已与铅(II) 和铋(III) 类似物进行了比较,以考察其抗菌活性 . 研究发现,只有铋(III) 络合物表现出显著的抗菌活性,比游离配体高出两到五倍 .
辐射探测
铊基材料,包括三氟甲磺酸铊,用于高性能室温辐射探测器 . 这些探测器对于广泛的应用至关重要,包括基础物理科学、医学成像、国土安全、核安全检查、环境调查、不扩散和太空探索 .
红外光学材料
溴化铊碘化铊晶体,可以使用三氟甲磺酸铊合成,已被用作红外光学材料 . 这些材料主要用于其电导率,电导率随红外光的照射而变化,使其在光电池中发挥作用 .
古海洋学过程的研究
未来方向
The future directions for research on Thallium triflate could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to understand its safety and hazards, and potential applications in various fields .
作用机制
Target of Action
Thallium triflate, also known as thallium(I) triflate, is a compound that primarily interacts with various metal ions . It forms complexes with these ions, which can then interact with other molecules or structures within a system .
Mode of Action
Thallium triflate’s mode of action is primarily through its interaction with other compounds in the system. For example, it can react with ketones in amide solvents at 60 °C for 30 min followed by addition of small amounts of H2O to cleanly provide the corresponding α-acyloxy ketones .
Biochemical Pathways
It’s known that thallium(i) species tend to create stable toxic complexes with sulfur-containing compounds . This suggests that thallium triflate may interact with sulfur-containing compounds in the body, potentially affecting biochemical pathways involving these compounds .
Pharmacokinetics
Thallium is known to be an extremely toxic heavy metal that can cause severe damage to all organisms in both the tl(i) and tl(iii) oxidation states . This suggests that thallium triflate may have significant bioavailability and potential for toxicity.
Result of Action
The result of thallium triflate’s action is largely dependent on the system in which it is present. In some cases, it may result in the formation of new compounds, as seen in its reaction with ketones . Due to its toxicity, it can also cause severe damage to organisms .
Action Environment
The action of thallium triflate can be influenced by various environmental factors. For instance, its reaction with ketones requires a specific temperature and solvent . Additionally, the presence of other ions or compounds in the system can affect its interactions and the resulting products . Thallium emissions from industrial processes can enter rivers through wastewater and accumulate in soil, or they can enter organisms through the air . These environmental factors can influence the action, efficacy, and stability of thallium triflate.
生化分析
Biochemical Properties
Thallium triflate has been found to interact with various biomolecules. For instance, it has been shown to form complexes with tropolone and its derivatives . These complexes have been characterized using various techniques such as FT-IR, NMR, UV–vis, and luminescence spectra .
Cellular Effects
Thallium triflate, like other thallium compounds, can exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways .
Molecular Mechanism
It is known that thallium can replace potassium in various biological processes due to their similar ionic radii . This can lead to disruption of normal cellular functions.
Temporal Effects in Laboratory Settings
A spectrofluorimetric method has been developed for the determination of Thallium(I) and Thallium(III) at pico-trace levels, which could be used to study the temporal effects of thallium triflate .
Dosage Effects in Animal Models
Thallium is known to be extremely toxic, causing severe damage to all organisms in both the Thallium(I) and Thallium(III) oxidation states .
Metabolic Pathways
Thallium exposure has been shown to impair amino acid, lipid, purine metabolism, and G protein-coupled receptor signaling pathways .
Transport and Distribution
Thallium is known to readily cross the blood-brain barrier, leading to neurodegeneration, demyelination, and accumulation of end products of lipid oxidation in the brain of animal models .
Subcellular Localization
Due to its ability to replace potassium in various biological processes, it can be expected to be found in various subcellular locations where potassium ions are typically found .
属性
IUPAC Name |
thallium(1+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Tl/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSYPYWCONFDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O3STl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452357 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73491-36-8 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73491-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thallium triflate interact with metal complexes containing chloride ligands, and what are the potential outcomes?
A1: Thallium triflate exhibits a strong affinity for chloride ions. When introduced to metal complexes containing chloride ligands, it can abstract a chloride ion, leading to the formation of a more electrophilic metal center. This chloride abstraction can have several consequences:
- Formation of Thallium Triflate Adducts: Surprisingly, in some cases, rather than directly abstracting chloride, TlOTf forms adducts with the metal complex without removing the chloride. This was observed with PdCl2 and PtCl2 complexes of the unsaturated diphosphine ligand o-dimethyl-bis(diphenylphosphino)tetrathiafulvalene [].
- Generation of Dicationic Metal Complexes: In other instances, TlOTf successfully abstracts one chloride anion, resulting in the formation of dicationic metal complexes. This was seen with a (cis-1,2-bis(diphenylphosphino)ethylene)PdCl2 complex, where a bis(palladium) bis(triflate) salt was produced [].
- Formation of New Metal Complexes: The abstraction of chloride can create vacant coordination sites on the metal center, allowing for the introduction of other ligands. For example, reacting a cyclopalladated benzylamine complex with TlOTf and pyridine led to the replacement of the chloride ligand with two pyridine molecules, forming a new palladium complex [, ].
Q2: What are the structural characteristics of Thallium triflate and common spectroscopic techniques used for its identification?
A2: Thallium triflate, with the molecular formula TlCF3SO3 and a molecular weight of 351.47 g/mol, features a thallium(I) cation ionically bound to a triflate anion (CF3SO3-). While spectroscopic data specifically for TlOTf isn't extensively discussed in the provided research, its presence is often confirmed indirectly by characterizing the resulting metal complexes. Techniques like X-ray diffraction are used to determine the solid-state structures of these complexes, revealing the absence of chloride and the incorporation of triflate anions [, , ]. Additionally, NMR spectroscopy is valuable for analyzing the solution behavior of the newly formed complexes, providing information about their structure and dynamics [, , ].
Q3: Can you elaborate on the applications of Thallium triflate in synthesizing organometallic compounds, particularly highlighting its role as a chloride abstraction agent?
A3: Thallium triflate proves to be a valuable tool in organometallic synthesis, specifically in reactions where chloride abstraction is desired.
- Formation of Reactive Intermediates: TlOTf can generate more reactive cationic metal species by removing chloride from metal complexes. These cationic species can then participate in further reactions, leading to the synthesis of diverse organometallic compounds []. For instance, it plays a crucial role in forming a dicationic osmabenzyne complex from its neutral dichloride precursor. This dicationic species exhibits unique reactivity, undergoing transformations with alcohols and sodium borohydride to yield novel osmabenzene and cyclopentadienyl complexes, respectively [].
- Ligand Substitution Reactions: The vacant coordination site generated after chloride abstraction can be exploited for introducing other ligands. This strategy is exemplified in the synthesis of a series of cyclopalladated benzylamine complexes where the chloride ligand is replaced with various phosphines, arsines, and amines upon treatment with TlOTf [, ].
- Synthesis of Dimeric Metal Complexes: In specific cases, TlOTf facilitates the formation of dimeric metal complexes. The reaction of a dimeric zinc complex containing bridging bromide ligands with TlOTf led to the formation of a new dimeric zinc complex where the bromide ligands are replaced by bridging triflate ligands [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



